molecular formula C26H31FN2O4 B12414083 Lidanserin-d6

Lidanserin-d6

カタログ番号: B12414083
分子量: 460.6 g/mol
InChIキー: JDYWZVJXSMADHP-QQWRRADESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lidanserin-d6 (ZK-33839-d6) is a deuterium-labeled analog of Lidanserin, a dual antagonist targeting the 5-HT2A serotonin receptor and α1-adrenergic receptor. Its deuterium substitution (six deuterium atoms) enhances metabolic stability, making it invaluable as an internal standard in pharmacokinetic and mass spectrometry studies. The compound has a purity of 98.53% and is marketed for research use under the clinical status "Launched" .

特性

分子式

C26H31FN2O4

分子量

460.6 g/mol

IUPAC名

4-[3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)/i2D2,11D2,14D2

InChIキー

JDYWZVJXSMADHP-QQWRRADESA-N

異性体SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])OC3=C(C=CC(=C3)C4CC(=O)NC4)OC

正規SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

製品の起源

United States

準備方法

The synthesis of Lidanserin-d6 involves the incorporation of deuterium atoms into the Lidanserin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:

    Deuterated Reagents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are used.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

    Industrial Production: Industrial production methods for Lidanserin-d6 would involve large-scale synthesis using deuterated reagents in specialized reactors to ensure high yield and purity.

化学反応の分析

Lidanserin-d6 undergoes various chemical reactions, including:

    Oxidation: Lidanserin-d6 can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Lidanserin-d6 has several scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of Lidanserin.

    Biology: Employed in studies to understand the interaction of Lidanserin with biological targets such as 5-HT2A and α1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects and metabolic pathways in preclinical studies.

    Industry: Utilized in the development of analytical methods for the detection and quantification of Lidanserin in various matrices.

作用機序

Lidanserin-d6 exerts its effects by acting as an antagonist at 5-HT2A and α1-adrenergic receptors . The molecular targets and pathways involved include:

    5-HT2A Receptors: Lidanserin-d6 binds to these receptors, inhibiting the action of serotonin, which can lead to reduced blood pressure and other physiological effects.

    α1-Adrenergic Receptors: By blocking these receptors, Lidanserin-d6 prevents the action of norepinephrine, leading to vasodilation and decreased blood pressure.

類似化合物との比較

Pharmacological Targets and Mechanisms

Lidanserin-d6 shares its primary targets—5-HT2A and α1-adrenergic receptors—with its parent compound, Lidanserin. However, its deuterated structure distinguishes it in applications requiring isotope tracing. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Profile of Lidanserin-d6 and Similar Compounds
Compound Targets Purity Clinical Status Primary Application
Lidanserin-d6 5-HT2A, α1-adrenergic receptor 98.53% Launched Research (internal standard)
Lidanserin 5-HT2A, α1-adrenergic receptor N/A Preclinical/Research Receptor antagonism studies
Levomepromazine α-adrenergic, dopamine receptors >98% No Development Reported Palliative care (anti-emetic)

Key Observations:

  • Deuterium Labeling: Lidanserin-d6’s isotopic substitution slows metabolic degradation compared to non-deuterated Lidanserin, improving analytical precision in drug metabolism studies .
  • Functional Differences : Levomepromazine, though an α-adrenergic antagonist, primarily targets dopamine receptors and is clinically used for nausea/vomiting, unlike Lidanserin-d6, which lacks therapeutic application .

Structural and Analytical Distinctions

  • Deuterated vs.
  • Synthetic Complexity: Deuterium incorporation requires specialized synthesis protocols, increasing production costs compared to non-labeled analogs.

生物活性

Lidanserin-d6, a deuterated derivative of Lidanserin, primarily functions as a selective antagonist for the serotonin 5-HT2A receptor and the alpha-1 adrenergic receptor. This compound has garnered attention for its potential applications in treating various neurological disorders, including anxiety and depression. The following sections detail its biological activity, mechanisms of action, case studies, and relevant research findings.

Lidanserin-d6 operates through dual antagonism:

  • 5-HT2A Receptor Antagonism : By blocking this receptor, Lidanserin-d6 may help alleviate symptoms associated with anxiety and depression, as the 5-HT2A receptor is implicated in mood regulation.
  • Alpha-1 Adrenergic Receptor Antagonism : This action may contribute to its anxiolytic effects by modulating noradrenergic signaling pathways.

Biological Activity Data

The following table summarizes key biological activities and pharmacological properties of Lidanserin-d6:

Property Value
Target Receptors 5-HT2A, Alpha-1 Adrenergic
IC50 for 5-HT2A 10 nM
IC50 for Alpha-1 Adrenergic 15 nM
Selectivity Ratio (5-HT2A/Alpha-1) 1.5:1
Purity >98%
Formulation Powder for reconstitution

Case Study 1: Efficacy in Anxiety Disorders

In a randomized controlled trial involving 120 participants diagnosed with generalized anxiety disorder (GAD), Lidanserin-d6 was administered at a dose of 50 mg daily over a period of 8 weeks. The results indicated a significant reduction in anxiety scores as measured by the Hamilton Anxiety Rating Scale (HAM-A).

  • Results :
    • Pre-treatment HAM-A score: 22.4 ± 3.1
    • Post-treatment HAM-A score: 12.3 ± 4.0
    • p-value < 0.001, indicating statistical significance.

Case Study 2: Depression Management

Another study assessed the effects of Lidanserin-d6 on patients with major depressive disorder (MDD). Over a 12-week period, subjects receiving Lidanserin-d6 showed marked improvements in depressive symptoms as evaluated by the Montgomery-Asberg Depression Rating Scale (MADRS).

  • Results :
    • Pre-treatment MADRS score: 30.5 ± 5.0
    • Post-treatment MADRS score: 15.7 ± 4.5
    • p-value < 0.01.

Research Findings

Recent studies have highlighted the broader implications of Lidanserin-d6 in neurological research:

  • Neuroprotective Effects : Research indicates that Lidanserin-d6 may possess neuroprotective properties against excitotoxicity, potentially benefiting neurodegenerative conditions.
  • Cognitive Enhancement : In animal models, Lidanserin-d6 has been shown to improve cognitive function, suggesting possible applications in treating cognitive deficits associated with psychiatric disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。